molecular formula C30H34N2O6 B1192981 JTE-952

JTE-952

Cat. No.: B1192981
M. Wt: 518.6 g/mol
InChI Key: LTTJGQBDGMNWHJ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JTE-952 is a novel compound known for its potent and selective inhibition of the colony stimulating factor 1 receptor (CSF1R). This receptor is a protein-tyrosine kinase specifically expressed in monocyte-lineage cells, such as monocytes and macrophages. This compound has shown significant potential in treating various inflammatory diseases, including rheumatoid arthritis, by inhibiting the activity of CSF1R .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTE-952 involves multiple steps, starting with the preparation of the azetidine core. The key intermediate, (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is synthesized through a series of reactions involving cyclization, coupling, and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

JTE-952 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

JTE-952 has a wide range of scientific research applications:

Mechanism of Action

JTE-952 exerts its effects by selectively inhibiting the activity of CSF1R. This inhibition prevents the phosphorylation of CSF1R in human macrophages, thereby blocking the CSF1-induced proliferation of these cells. The compound also inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation . This dual action makes this compound a potent anti-inflammatory agent.

Biological Activity

JTE-952 is a novel compound recognized for its potent biological activity as a colony stimulating factor 1 receptor (CSF1R) inhibitor. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, particularly in the context of inflammatory diseases such as rheumatoid arthritis (RA).

Overview of this compound

This compound is an orally available azetidine compound that selectively inhibits CSF1R, a receptor critical for the differentiation and survival of monocytes and macrophages. The chemical structure of this compound includes a complex arrangement designed to enhance its specificity and efficacy against CSF1R.

Key Characteristics:

  • Chemical Structure : (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol
  • Inhibitory Concentration :
    • CSF1R: IC50 = 11.1 nmol/L
    • Osteoclast differentiation: IC50 = 2.8 nmol/L

This compound exerts its biological effects primarily through the inhibition of CSF1R kinase activity. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to macrophage activation and osteoclast differentiation, which are pivotal in inflammatory processes.

Inhibition of Proinflammatory Cytokines

Studies have shown that this compound significantly reduces the production of proinflammatory cytokines in human macrophages. For instance, it effectively inhibited lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses.

In Vitro Studies

In vitro studies demonstrate that this compound can completely inhibit osteoclast differentiation from human monocytes at very low concentrations. This property is particularly relevant in the context of RA, where osteoclasts play a crucial role in bone destruction.

In Vivo Studies

In animal models, this compound has shown promising results in attenuating disease severity:

  • Collagen-Induced Arthritis Model : Administration of this compound resulted in significant reductions in bone destruction scores and inflammation markers.
  • Combination Therapy : When used alongside methotrexate, this compound enhanced therapeutic outcomes compared to either treatment alone.

Case Studies and Research Findings

The following table summarizes key findings from various studies investigating the effects of this compound on inflammatory conditions:

Study TypeModelDoseKey Findings
In VitroHuman Monocytes2.8 nmol/LComplete inhibition of osteoclast differentiation
In VivoCollagen-Induced Arthritis Mice≥3 mg/kgReduced severity of arthritis and bone destruction
Combination TherapyRA ModelThis compound + MethotrexateEnhanced reduction in inflammation and bone damage

Clinical Implications

Given its specific action on CSF1R and its ability to inhibit osteoclast formation, this compound holds potential as a therapeutic agent for treating RA and possibly other inflammatory diseases characterized by excessive macrophage activity. Its oral bioavailability enhances its attractiveness as a treatment option.

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone

InChI

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1

InChI Key

LTTJGQBDGMNWHJ-SANMLTNESA-N

SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Isomeric SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5

Canonical SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTE-952;  JTE 952;  JTE952

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude {3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone prepared in (8) in THF (10 mL) was added 1 N hydrochloric acid (5 mL). The reaction mixture was stirred at RT for 3 hr. The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1) to give the title compound (0.30 g, 38%).
Name
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JTE-952
Reactant of Route 2
Reactant of Route 2
JTE-952
Reactant of Route 3
JTE-952
Reactant of Route 4
JTE-952
Reactant of Route 5
Reactant of Route 5
JTE-952
Reactant of Route 6
JTE-952

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.